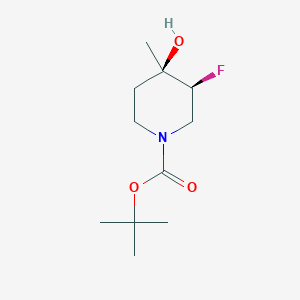
2-(6-Amino-1H-indol-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Amino-1H-indol-1-yl)propanenitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indole ring system substituted with an amino group at the 6-position and a propanenitrile group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-1H-indol-1-yl)propanenitrile can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring system. The amino group can be introduced through nucleophilic substitution reactions, and the propanenitrile group can be added via a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Amino-1H-indol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Amino derivatives with the nitrile group reduced to an amine.
Substitution: Various substituted indole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(6-Amino-1H-indol-1-yl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(6-Amino-1H-indol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Indol-3-yl)acetonitrile
- 2-(1H-Indol-3-yl)ethanamine
- 2-(1H-Indol-3-yl)propanoic acid
Uniqueness
2-(6-Amino-1H-indol-1-yl)propanenitrile is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the amino group at the 6-position and the propanenitrile group at the 2-position allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C11H11N3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
2-(6-aminoindol-1-yl)propanenitrile |
InChI |
InChI=1S/C11H11N3/c1-8(7-12)14-5-4-9-2-3-10(13)6-11(9)14/h2-6,8H,13H2,1H3 |
Clé InChI |
KJPKIDQUOOBTTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)N1C=CC2=C1C=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






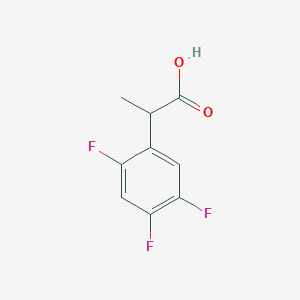
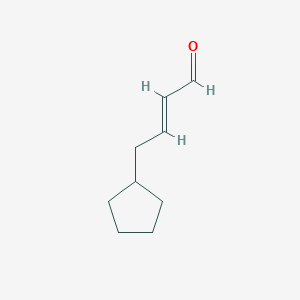
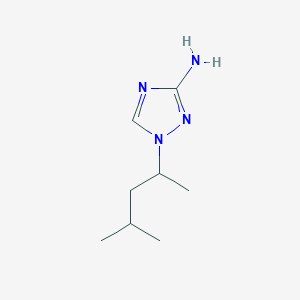
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13066627.png)
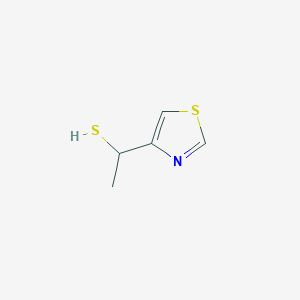

![N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13066647.png)
